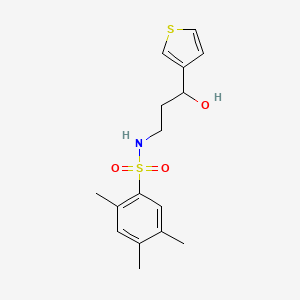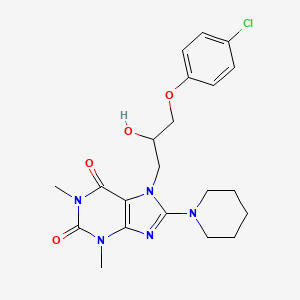![molecular formula C20H26N4O3 B2609798 2-甲基丁基 2-氨基-1-(3-甲氧基丙基)-1H-吡咯并[2,3-b]喹喔啉-3-羧酸盐 CAS No. 841208-96-6](/img/structure/B2609798.png)
2-甲基丁基 2-氨基-1-(3-甲氧基丙基)-1H-吡咯并[2,3-b]喹喔啉-3-羧酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a useful research compound. Its molecular formula is C20H26N4O3 and its molecular weight is 370.453. The purity is usually 95%.
BenchChem offers high-quality 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
影像造影放射性示踪剂开发
喹啉衍生物,包括与指定化合物类似的衍生物,已被探索其作为影像造影放射性示踪剂的潜力。例如,某些喹啉已被识别为γ-氨基丁酸 (GABA) 受体的正变构调节剂,从而开发出用于正电子发射断层扫描 (PET) 成像中枢神经系统中的 GABA(A) 受体的碳-11 标记放射性示踪剂 (Moran 等人,2012 年)。
合成路线和化学合成
该化合物属于喹啉衍生物类别,该类别已成为广泛合成研究的主题。已经开发出新的喹啉衍生物合成路线,展示了这些化合物的多功能性和在各种化学合成中的潜在应用 (Atkins 等人,1997 年)。
抗菌活性
喹啉衍生物已显示出对各种病原体的抗菌活性。对类似化合物的研究证明了开发新型抗菌剂的潜力,表明在解决抗生素耐药性方面有宝贵的应用 (Vartale 等人,2013 年)。
细胞毒活性
一些喹啉衍生物对癌细胞系表现出细胞毒活性。从链霉菌属中分离出的一种新的喹啉衍生物对人肺腺癌细胞系 A549 表现出细胞毒性,表明在癌症研究中具有潜在应用 (Wang 等人,2011 年)。
抗菌和抗结核药
喹喔啉-2-羧酸盐 1,4-二氧化物衍生物与喹啉衍生物相关,已合成并评估其抗结核活性。这项研究突出了喹啉和喹喔啉衍生物在开发治疗结核病等传染病的新疗法中的潜力 (Jaso 等人,2005 年)。
抗疟活性
喹啉衍生物作为抗疟剂已有悠久的历史。对新型铁代吡咯并[1,2-a]喹喔啉衍生物的研究显示出对恶性疟原虫菌株的体外活性,强化了喹啉衍生物在抗疟药物开发中的重要性 (Guillon 等人,2008 年)。
作用机制
Target of Action
The primary target of 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is the Dihydrolipoyllysine-residue acetyltransferase component of the pyruvate dehydrogenase complex . This complex plays a crucial role in the citric acid cycle, which is central to energy production in cells.
Mode of Action
2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function . This interaction results in the disruption of the citric acid cycle and energy production in the cell.
Biochemical Pathways
The compound affects the citric acid cycle, a crucial biochemical pathway responsible for the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, thereby generating energy for the cell . The inhibition of the pyruvate dehydrogenase complex by 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate disrupts this pathway, leading to decreased energy production.
Pharmacokinetics
The ADME properties of 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Like many other compounds, its bioavailability is likely to be influenced by factors such as absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate ’s action include the disruption of the citric acid cycle and a decrease in cellular energy production . This can lead to cell death, particularly in cells with high energy demands.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its target and exert its effects .
属性
IUPAC Name |
2-methylbutyl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-4-13(2)12-27-20(25)16-17-19(24(18(16)21)10-7-11-26-3)23-15-9-6-5-8-14(15)22-17/h5-6,8-9,13H,4,7,10-12,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIIGPPYTJVHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


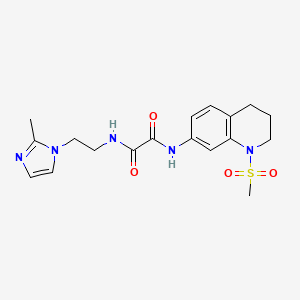
![2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2609717.png)
![3-(4-Fluoro-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2609719.png)
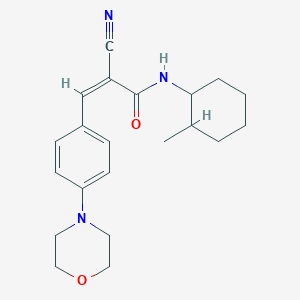
![3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2609723.png)
![N-(2,5-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2609726.png)
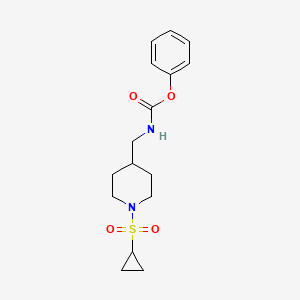
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2609730.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2609731.png)


